Cas no 1018506-78-9 ([1-(4-methylbenzoyl)piperidin-4-yl]methanamine)

[1-(4-methylbenzoyl)piperidin-4-yl]methanamine structure
1018506-78-9 structure
Product Name:[1-(4-methylbenzoyl)piperidin-4-yl]methanamine
CAS No:1018506-78-9
MF:C14H20N2O
MW:232.321403503418
CID:5024478
Update Time:2025-07-22

[1-(4-methylbenzoyl)piperidin-4-yl]methanamine Chemical and Physical Properties

Names and Identifiers

    • [4-(aminomethyl)piperidin-1-yl](4-methylphenyl)methanone
    • BBL018169
    • STL183855
    • [1-(4-methylbenzoyl)piperidin-4-yl]methanamine
    • [4-(aminomethyl)piperidin-1-yl]-(4-methylphenyl)methanone
    • Inchi: 1S/C14H20N2O/c1-11-2-4-13(5-3-11)14(17)16-8-6-12(10-15)7-9-16/h2-5,12H,6-10,15H2,1H3
    • InChI Key: HYLGZMWKKXDOHL-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=CC=1)N1CCC(CN)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 251
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.3

[1-(4-methylbenzoyl)piperidin-4-yl]methanamine Pricemore >>

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Additional information on [1-(4-methylbenzoyl)piperidin-4-yl]methanamine

Comprehensive Overview of [1-(4-methylbenzoyl)piperidin-4-yl]methanamine (CAS No. 1018506-78-9): Properties, Applications, and Research Insights

The compound [1-(4-methylbenzoyl)piperidin-4-yl]methanamine (CAS No. 1018506-78-9) is a specialized organic molecule featuring a piperidine core substituted with a 4-methylbenzoyl group and a methanamine functional moiety. Its unique structural configuration makes it a subject of interest in pharmaceutical research, particularly in the design of central nervous system (CNS) targeting agents and enzyme modulators. Recent studies highlight its potential role in addressing neurodegenerative disorders, a topic gaining traction due to the global rise in aging populations.

In the context of drug discovery, [1-(4-methylbenzoyl)piperidin-4-yl]methanamine is often explored for its bioavailability and binding affinity to specific receptors. Researchers are investigating its derivatives as potential candidates for cognitive enhancers or anti-inflammatory agents, aligning with current trends in precision medicine. The compound’s lipophilicity and hydrogen-bonding capacity are critical parameters optimized during structure-activity relationship (SAR) studies.

Synthetic routes to 1018506-78-9 typically involve multistep organic reactions, including amidation and reductive amination, with yields influenced by the choice of catalysts and solvents. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to verify purity, a key concern for laboratories focusing on high-throughput screening (HTS). The compound’s stability under varying pH conditions is also a frequent topic in pharmaceutical formulation forums.

Beyond therapeutics, [1-(4-methylbenzoyl)piperidin-4-yl]methanamine has garnered attention in chemical biology for probing protein-ligand interactions. Its structural flexibility allows for modifications that can fine-tune selectivity, a feature leveraged in proteomics research. Questions about its metabolic pathways and toxicity profiles are commonly searched in academic databases, reflecting the demand for safety data sheets (SDS) among industrial users.

From a commercial perspective, suppliers emphasize GMP-grade synthesis and batch-to-batch consistency to meet regulatory standards. The compound’s patent landscape is another area of interest, with queries about intellectual property (IP) status frequently arising in biotech circles. As sustainability gains prominence, greener synthesis methods for 1018506-78-9 are being explored, resonating with the green chemistry movement.

In summary, [1-(4-methylbenzoyl)piperidin-4-yl]methanamine represents a versatile scaffold with multifaceted applications. Its relevance to neurological health, drug development, and molecular imaging ensures continued research momentum, while its synthetic accessibility and derivatization potential keep it in focus for both academia and industry.

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